3-[(4-bromophenyl)sulfonyl]-N,N-dibutylbenzenesulfonamide
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Overview
Description
3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-dibutylbenzene-1-sulfonamide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of 3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The sulfonamide moiety can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinamides.
Scientific Research Applications
3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly as inhibitors of enzymes such as carbonic anhydrase and proteases.
Biological Studies: The compound is used to study the effects of sulfonamides on biological systems, including their antibacterial and antifungal properties.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Used as a precursor in the synthesis of sulfonamides.
N,N-Dibutylbenzenesulfonamide: A related sulfonamide with different substituents.
Sulfanilamide: A classic sulfonamide antibiotic.
Uniqueness
3-(4-BROMOBENZENESULFONYL)-N,N-DIBUTYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of a bromobenzene sulfonyl group and a dibutylbenzene sulfonamide moiety.
Properties
Molecular Formula |
C20H26BrNO4S2 |
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Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N,N-dibutylbenzenesulfonamide |
InChI |
InChI=1S/C20H26BrNO4S2/c1-3-5-14-22(15-6-4-2)28(25,26)20-9-7-8-19(16-20)27(23,24)18-12-10-17(21)11-13-18/h7-13,16H,3-6,14-15H2,1-2H3 |
InChI Key |
GYTHBEFJPGLFFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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